molecular formula C16H19N3O4S B2513602 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 922450-88-2

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2513602
CAS No.: 922450-88-2
M. Wt: 349.41
InChI Key: CNJYAANPYVISEJ-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, an oxadiazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the coupling of the oxadiazole derivative with cyclohexanecarboxylic acid or its derivatives using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may enable it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-((phenylsulfonyl)methyl)-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide
  • N-(5-((phenylsulfonyl)methyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the phenylsulfonyl group with the oxadiazole ring and cyclohexanecarboxamide moiety is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(23-16)11-24(21,22)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJYAANPYVISEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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